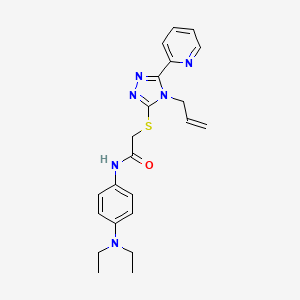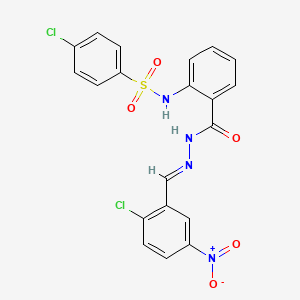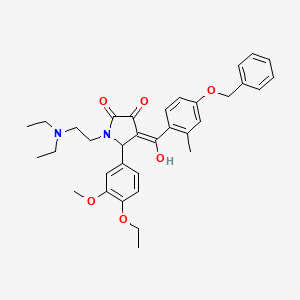![molecular formula C21H20N2OS2 B12027060 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-79-5](/img/structure/B12027060.png)
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors
Formation of Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate thiophene derivatives with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Thioether Formation: The naphthalen-1-ylmethylthio group is introduced via a nucleophilic substitution reaction where a naphthalen-1-ylmethyl halide reacts with the thiol group on the thieno[2,3-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction of the carbonyl group.
Substituted Thieno[2,3-d]pyrimidinones: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Biology
Antimicrobial Agents: Some derivatives of thieno[2,3-d]pyrimidinones have shown antimicrobial activity.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine
Anticancer Agents: Research has indicated that certain thieno[2,3-d]pyrimidinone derivatives exhibit anticancer properties.
Anti-inflammatory Agents: The compound may also possess anti-inflammatory effects.
Industry
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the ethyl, methyl, and naphthalen-1-ylmethylthio substituents.
2-Methylthieno[2,3-d]pyrimidin-4(3H)-one: A simpler derivative with only a methyl group.
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the ethyl and naphthalen-1-ylmethylthio groups.
Uniqueness
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the naphthalen-1-ylmethylthio group, which enhances its lipophilicity and potential biological activity. The combination of ethyl and methyl groups further modifies its chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
618427-79-5 |
|---|---|
Molecular Formula |
C21H20N2OS2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-ethyl-5,6-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N2OS2/c1-4-23-20(24)18-13(2)14(3)26-19(18)22-21(23)25-12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,4,12H2,1-3H3 |
InChI Key |
RXIBFCKYNSBYQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)SC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026996.png)



![2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12027010.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)

![2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12027029.png)


![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12027063.png)
![N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12027065.png)
